molecular formula C23H18ClFN6O B11268666 N-(2-chlorobenzyl)-3-(9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

N-(2-chlorobenzyl)-3-(9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

Cat. No.: B11268666
M. Wt: 448.9 g/mol
InChI Key: REEDTSWSSMDCCR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a fluorophenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 4-fluorophenyl and 2-chlorobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzyl N-(2-chlorophenyl)carbamate
  • 2-fluorobenzyl N-(2-chloro-4-nitrophenyl)carbamate

Uniqueness

N-(2-chlorobenzyl)-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H18ClFN6O

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C23H18ClFN6O/c24-18-4-2-1-3-16(18)14-26-22(32)10-9-21-27-28-23-20-13-19(15-5-7-17(25)8-6-15)29-31(20)12-11-30(21)23/h1-8,11-13H,9-10,14H2,(H,26,32)

InChI Key

REEDTSWSSMDCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl

Origin of Product

United States

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